(-)-Neoisomenthol

Description

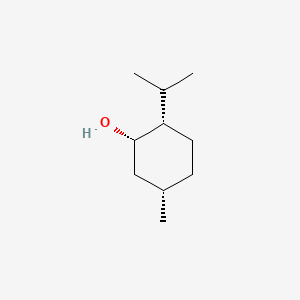

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-GUBZILKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H](C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364934 | |

| Record name | AC1LVZOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

196 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 491-02-1, 64282-88-8 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Neoisomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Neoisomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisomenthol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064282888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AC1LVZOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOISOMENTHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SNM7D2SFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOISOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JE64OEH7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Stereoselective Synthesis of (-)-Neoisomenthol from Pulegone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (-)-neoisomenthol, a valuable monoterpene alcohol, utilizing (+)-pulegone as a readily available starting material. The synthesis is a two-step process involving the selective reduction of the carbon-carbon double bond of pulegone, followed by the diastereoselective reduction of the resulting carbonyl intermediate, (+)-isomenthone. This document details the underlying chemical principles, experimental methodologies, and comparative data for various catalytic and reagent-based approaches.

Introduction

This compound is one of the eight stereoisomers of menthol (B31143) and possesses unique sensory and biological properties, making it a target of interest in the flavor, fragrance, and pharmaceutical industries. Its synthesis from (+)-pulegone, a major constituent of many essential oils, represents an economically viable and stereochemically challenging transformation. The key to this synthesis lies in the precise control of two sequential reduction steps to yield the desired diastereomer. This guide will explore both catalytic hydrogenation and metal hydride-mediated reductions to achieve high stereoselectivity.

Overall Synthetic Pathway

The stereoselective synthesis of this compound from (+)-pulegone proceeds through a two-step reaction sequence. The first step involves the chemoselective reduction of the exocyclic carbon-carbon double bond of (+)-pulegone to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone. The second, and stereochemically determining, step is the diastereoselective reduction of the carbonyl group of (+)-isomenthone to afford this compound.

Caption: Overall synthetic pathway from (+)-pulegone to this compound.

Step 1: Selective Hydrogenation of (+)-Pulegone to (-)-Menthone and (+)-Isomenthone

The initial step in the synthesis is the selective reduction of the conjugated carbon-carbon double bond of (+)-pulegone, leaving the carbonyl group intact. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions can influence the ratio of the resulting diastereomers, (-)-menthone and (+)-isomenthone.

Data Presentation: Catalytic Hydrogenation of (+)-Pulegone

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (H₂) | Menthone:Isomenthone Ratio | Reference |

| Pt | SiO₂ | n-Dodecane | 115 | Not Specified | 28:30 (mol%) | [1][2] |

| Pt-Sn (Bimetallic) | SiO₂ | n-Dodecane | 115 | Not Specified | Not specified, but favors menthols | [1][2] |

| Ni | SiO₂ | Not Specified | 180-200 | 120 bar | Varies | [3] |

| Cu | Al₂O₃ | n-Heptane | 90 | 1 atm | Varies | [3] |

Experimental Protocol: Catalytic Hydrogenation of (+)-Pulegone with Pt/SiO₂

This protocol is adapted from the general procedures for catalytic hydrogenation of pulegone.[1][2]

Materials:

-

(+)-Pulegone

-

5% Pt/SiO₂ catalyst

-

n-Dodecane (solvent)

-

Hydrogen gas

-

High-pressure autoclave with magnetic stirring and temperature control

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, a solution of (+)-pulegone in n-dodecane is prepared.

-

The 5% Pt/SiO₂ catalyst is added to the solution (typically 1-5 mol% of the substrate).

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The reaction mixture is heated to 115°C with vigorous stirring.

-

The autoclave is pressurized with hydrogen gas to the desired pressure and the reaction is allowed to proceed for 12 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of fresh solvent.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude mixture of (-)-menthone and (+)-isomenthone.

-

The product ratio can be determined by gas chromatography (GC) analysis. Further purification is typically not required before the next step.

Caption: Experimental workflow for the catalytic hydrogenation of (+)-pulegone.

Step 2: Diastereoselective Reduction of (+)-Isomenthone to this compound

This is the critical stereodetermining step. The goal is to selectively reduce the carbonyl group of (+)-isomenthone to the corresponding alcohol, this compound. This requires the delivery of a hydride to the carbonyl carbon from the less sterically hindered face. Both catalytic hydrogenation and reduction with metal hydrides can achieve this transformation with varying degrees of diastereoselectivity.

Data Presentation: Diastereoselective Reduction of (+)-Isomenthone

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Products | Diastereomeric Ratio (Neoisomenthol:Isomenthol) | Reference |

| H₂ / Pt-based catalysts | Varies | Varies | This compound, (+)-Isomenthol | Favors neoisomenthol | [1] |

| NaBH₄ | Methanol (B129727) | -78 to 0 | This compound, (+)-Isomenthol | Varies, sensitive to conditions | [4][5][6] |

| L-Selectride® | THF | -78 | This compound, (+)-Isomenthol | High selectivity for axial attack | [7][8][9] |

| Menthol Dehydrogenase | Aqueous Buffer | Not Specified | This compound | Highly selective | [10] |

Experimental Protocols

This protocol is based on general procedures for the hydrogenation of menthones.[1]

Materials:

-

Crude mixture of (-)-menthone and (+)-isomenthone from Step 1

-

Platinum-based catalyst (e.g., Pt/C or PtO₂)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

The crude mixture from Step 1 is dissolved in the chosen solvent in a suitable reaction vessel.

-

The platinum-based catalyst is added to the solution.

-

The vessel is connected to the hydrogenation apparatus and the system is purged with hydrogen.

-

The reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or higher pressure in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product containing this compound and other menthol isomers.

-

Purification by column chromatography or fractional distillation may be necessary to isolate pure this compound.[11]

This protocol is adapted from general procedures for the NaBH₄ reduction of cyclohexanones.[4][12][13]

Materials:

-

Crude mixture of (-)-menthone and (+)-isomenthone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Diethyl ether or Dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

The crude ketone mixture is dissolved in methanol and cooled to 0°C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature.

-

The reaction is stirred at 0°C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional hour. Progress is monitored by TLC.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude product.

-

The diastereomeric ratio is determined by GC or ¹H NMR analysis, and the product is purified as needed.

This protocol is based on the known high diastereoselectivity of L-Selectride® for the formation of axial alcohols from cyclohexanones.[7][8][9]

Materials:

-

Crude mixture of (-)-menthone and (+)-isomenthone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

-

The crude ketone mixture is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

L-Selectride® solution (1.2 equivalents) is added dropwise via syringe to the stirred solution.

-

The reaction is stirred at -78°C for 2-3 hours, with progress monitored by TLC.

-

The reaction is quenched at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product with a high diastereomeric excess of this compound.

-

Purification can be performed by column chromatography.

Caption: Experimental workflow for the diastereoselective reduction of (+)-isomenthone with L-Selectride®.

Conclusion

The stereoselective synthesis of this compound from (+)-pulegone is a practical and illustrative example of controlling stereochemistry in organic synthesis. The two-step reduction process, when optimized, can provide the desired diastereomer in good yield and high purity. For the initial reduction of pulegone, catalytic hydrogenation offers a reliable method to obtain the key intermediate, (+)-isomenthone. The subsequent diastereoselective reduction of the carbonyl group is best achieved using sterically hindered reducing agents like L-Selectride® to favor the formation of the axial alcohol, this compound. Careful selection of reagents and reaction conditions is paramount to maximizing the stereoselectivity of this synthesis. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully perform and adapt this valuable transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Neoisomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neoisomenthol, a naturally occurring monoterpene alcohol, is one of the eight stereoisomers of menthol (B31143).[1] As a component of various essential oils, it contributes to their characteristic aroma and biological activities. Understanding the precise physical and chemical properties of this compound is crucial for its identification, purification, and application in research, particularly in the fields of pharmacology, synthetic chemistry, and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with a key biological target.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Appearance | Colorless solid or oil | [3][4] |

| Odor | Sweet, minty, camphoraceous | [3] |

| Melting Point | -8 °C (17.6 °F) | [3] |

| Boiling Point | 215.4 °C (419.7 °F) at 760 mmHg | [3][5] |

| Density | 0.904 g/cm³ at 15 °C (59 °F) | [3][4] |

| Solubility | ||

| In water: < 1 mg/mL at 21 °C (70 °F) | [3][4] | |

| In ethanol: Soluble | [4] | |

| In diethyl ether: Slightly soluble | [3] | |

| In chloroform: Slightly soluble | [3] | |

| Refractive Index | 1.461 at 20 °C (68 °F) | [3][4] |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a secondary alcohol. Its chemical properties are influenced by the stereochemistry of the cyclohexane (B81311) ring, particularly the axial orientation of the hydroxyl group in its most stable chair conformation.

| Property | Description | Reference |

| Chemical Class | Secondary Alcohol, Monoterpenoid | [6] |

| Stability | Stable under standard conditions. Sensitive to light and strong heating. | [3] |

| Reactivity | Reacts with strong oxidizing agents. Undergoes esterification with carboxylic acids or their derivatives. | [3] |

Esterification of this compound

Esterification is a key reaction of this compound, often used for derivatization or in synthetic applications. The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of an acylating agent, typically in the presence of an acid or base catalyst. The rate of esterification of menthol isomers is influenced by the steric hindrance around the hydroxyl group. Due to the axial position of the hydroxyl group in (-)-Neoisomenthal, it may exhibit different reactivity compared to its isomers with equatorial hydroxyl groups.

Experimental Protocols

The following section details the methodologies for the determination of the key physical and chemical properties of this compound.

Synthesis and Purification of this compound

This compound can be synthesized by the reduction of isomenthone (B49636).

-

Reaction Setup: A solution of isomenthone in a suitable solvent (e.g., dry diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise with stirring.

-

Workup: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.[7]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8][9][10][11]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.

-

Apparatus: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

-

Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13][14]

Determination of Density

The density is measured using a pycnometer.

-

Measurement: The mass of the empty, dry pycnometer is determined. The pycnometer is then filled with this compound, and its mass is measured again. The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Solubility Testing

The solubility of this compound in various solvents is determined by direct observation.

-

Procedure: A small, measured amount of (-)-Neoisomenthal is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol). The mixture is agitated (e.g., by vortexing or shaking) at a controlled temperature.

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is classified as slightly soluble or insoluble. For quantitative measurement, the saturated solution can be analyzed by techniques like GC-MS to determine the concentration of the dissolved compound.[15][16][17][18]

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethanol).[19]

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., CycloSil-B) is coupled to a mass spectrometer.

-

GC Conditions: The oven temperature is programmed to ramp from an initial temperature (e.g., 45 °C) to a final temperature (e.g., 200 °C) at a specific rate (e.g., 10 °C/min). Helium is typically used as the carrier gas.[20]

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).[21]

-

Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum provides fragmentation patterns for structural confirmation.[22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (e.g., 50 mM) is prepared in a deuterated solvent (e.g., CDCl₃).[25]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to confirm the structure and stereochemistry of this compound.[25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or a KBr pellet is prepared if the sample is solid.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Analysis: The characteristic absorption bands are identified. For this compound, a broad O-H stretching band is expected around 3300-3500 cm⁻¹, and C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activity and Signaling Pathway

This compound, like other menthol isomers, is known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as a cold sensor in the body.[27] The activation of TRPM8 by menthol isomers leads to the sensation of cooling.

TRPM8 Activation Pathway

The binding of this compound to the TRPM8 channel is believed to induce a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the brain, where it is perceived as a cooling sensation.

Caption: TRPM8 activation by this compound.

Experimental Workflow for TRPM8 Activity Assay

The activity of this compound on TRPM8 channels can be assessed using techniques like patch-clamp electrophysiology or calcium imaging.

Caption: Workflow for TRPM8 activity assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for their determination. The data presented in a structured format, combined with the visualized biological pathway and experimental workflow, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for advancing the scientific and commercial applications of this intriguing monoterpene.

References

- 1. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-Neoisomenthol | C10H20O | CID 1715097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for (+)-Neoisomenthol (HMDB0041628) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. materialneutral.info [materialneutral.info]

- 16. CHM1020L Online Manual [chem.fsu.edu]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. mega.mi.it [mega.mi.it]

- 20. coresta.org [coresta.org]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. gcms.cz [gcms.cz]

- 23. spkx.net.cn [spkx.net.cn]

- 24. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.mpg.de [pure.mpg.de]

- 26. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 27. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Neoisomenthol: Natural Occurrence and Isolation from Mentha Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (-)-neoisomenthol in various Mentha species, alongside detailed methodologies for its isolation and purification. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Occurrence of Neoisomenthol (B150136) in Mentha Species

This compound is one of the four diastereomers of menthol (B31143). While (-)-menthol is typically the most abundant isomer in peppermint (Mentha x piperita) and corn mint (Mentha arvensis), other isomers, including neoisomenthol, are present in varying, often minor, quantities. The composition of essential oils is highly dependent on the specific species, cultivar, geographical location, and harvesting conditions[1].

The literature often reports on "neoisomenthol" without specifying the exact stereoisomer. However, biosynthetic pathways suggest that (+)-neoisomenthol is a more common minor constituent in peppermint oil, arising from the reduction of (+)-isomenthone[2]. One study on Mentha piperita (chocolate mint) identified D-neoisomenthol (which corresponds to (+)-neoisomenthol) as a significant component[3][4]. The quantitative data for neoisomenthol and its related isomers in various Mentha species are summarized in the table below.

Table 1: Quantitative Analysis of Menthol Isomers in Mentha Species Essential Oils

| Mentha Species/Cultivar | Isomer | Percentage (%) | Analytical Method | Reference |

| Mentha piperita (chocolate mint) | D-Neoisomenthol | 14.35 | GC/MS | [3] |

| Mentha piperita | Neomenthol | 6.73 | Not Specified | [5] |

| Mentha piperita | neo-Menthol | 40.5 | GC-MS | [6] |

| Mentha arvensis | Menthol | 32.47 - 52.53 | GC-FID, GC-MS | [7] |

| Mentha arvensis | Isomenthone (B49636) | 8.42 - 20.38 | GC-FID, GC-MS | [7] |

| Mentha piperita | Menthol | 33.8 - 86.1 | GC/MS | [8] |

| Mentha piperita | Menthone | 15.2 | GC/MS | [8] |

| Mentha piperita | Neomenthol | 6.7 | Not Specified | [6] |

Note: The table includes data for closely related isomers to provide context on the typical composition of Mentha essential oils. Data specifically for the this compound enantiomer is scarce in readily available literature, with reports often focusing on the more abundant isomers or not specifying the chirality.

Biosynthesis of Menthol Isomers in Mentha

The biosynthesis of menthol and its stereoisomers in Mentha species is a well-elucidated enzymatic pathway that begins with the cyclization of geranyl diphosphate. A series of oxidation and reduction steps leads to the formation of various p-menthane (B155814) monoterpenes. The final steps involve the reduction of menthone and isomenthone to their corresponding alcohol isomers. Specifically, (+)-isomenthone is reduced to form (+)-neoisomenthol[2].

Caption: Biosynthetic pathway of menthol isomers in Mentha species.

Experimental Protocols for Isolation

The isolation of a minor component like this compound from the complex mixture of a Mentha essential oil is a multi-step process requiring initial extraction followed by high-resolution purification techniques.

The primary step involves extracting the crude essential oil from the plant material. Steam distillation is the most common industrial method, while hydrodistillation is frequently used in laboratory settings.

Protocol: Hydrodistillation using a Clevenger-type Apparatus [7]

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the Mentha plant at room temperature in a dark, well-ventilated area. Once dried, grind the plant material into a coarse powder.

-

Apparatus Setup: Set up a Clevenger-type apparatus with a round-bottom flask of appropriate size (e.g., 2 L).

-

Extraction:

-

Place a known quantity of the powdered plant material (e.g., 100 g) into the round-bottom flask.

-

Add distilled water to the flask, typically enough to cover the plant material completely (e.g., 500 mL).

-

Heat the flask using a heating mantle. The distillation process should be continued for a minimum of 3 hours at boiling temperature.

-

-

Oil Collection: The essential oil, being less dense than water, will accumulate at the top of the collection tube of the Clevenger apparatus.

-

Drying and Storage:

-

Carefully collect the oil layer.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.

-

Filter the dried oil and store it in a sealed, dark glass vial at 4°C until further processing.

-

Due to the similar physical properties of menthol stereoisomers, their separation requires advanced chromatographic or distillation techniques. The isolation of a specific minor isomer like this compound is particularly challenging.

Protocol: Multi-step Purification via Fractional Distillation and Column Chromatography [9][10]

-

Fractional Distillation (Initial Separation):

-

Subject the crude essential oil to fractional distillation under reduced pressure. This step aims to separate the major components, such as menthol and menthone, from other constituents.

-

Use a vacuum-jacketed Vigreux column or a packed column for efficient separation.

-

Collect fractions based on boiling point ranges. The menthol isomers will likely co-distill in fractions boiling around 212-216 °C (at atmospheric pressure). This step enriches the concentration of the menthol isomers.

-

-

Column Chromatography (Fine Separation):

-

Prepare a silica (B1680970) gel (60-120 mesh) column. The size of the column depends on the amount of the enriched fraction to be separated.

-

Mobile Phase Selection: Use a non-polar solvent system, gradually increasing polarity. A common starting point is a hexane-ethyl acetate (B1210297) gradient. For instance, start with 100% hexane (B92381) and gradually increase the concentration of ethyl acetate (e.g., from 1% to 10%).

-

Loading and Elution: Dissolve the menthol-rich fraction from the distillation in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

-

Begin elution with the non-polar solvent and collect small fractions (e.g., 10-20 mL).

-

The different isomers will elute at different rates due to their varying polarities and interactions with the stationary phase.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing neoisomenthol.

-

For GC-MS analysis, a chiral capillary column is necessary to resolve the different enantiomers and diastereomers of menthol[11].

-

Pool the fractions that show a high concentration of the desired this compound isomer.

-

-

Recrystallization (Final Purification):

-

If a sufficiently pure fraction is obtained, further purification can be achieved by recrystallization from a suitable low-boiling point solvent like acetone (B3395972) or hexane at low temperatures. This step, however, is more effective for major components and may be challenging for minor isomers.

-

Caption: Experimental workflow for the isolation of this compound.

References

- 1. ijbiotech.com [ijbiotech.com]

- 2. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. iscientific.org [iscientific.org]

- 11. researchgate.net [researchgate.net]

spectroscopic data of (-)-Neoisomenthol including NMR, IR, and MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Neoisomenthol, a naturally occurring monoterpenoid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. While data for the specific (-)-enantiomer is limited in publicly accessible databases, this guide consolidates available spectroscopic information for neoisomenthol (B150136) and its diastereomers, offering valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for neoisomenthol. It is important to note that some of the NMR data presented is for neoisomenthol as a racemate or for its (+)-enantiomer, which is expected to have identical NMR and IR spectra to the (-)-enantiomer, with the exception of chiroptical measurements.

Table 1: ¹H NMR Spectroscopic Data of Neomenthol

Note: Data for the closely related diastereomer (+)-Neomenthol is provided here as a reference due to the limited availability of detailed ¹H NMR data specifically for this compound. The chemical shifts and coupling constants will differ between diastereomers.

| Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 4.105 | t | 2.8 |

| H-2 | 1.836 | m | |

| H-3ax | 1.269 | m | |

| H-3eq | 1.693 | m | |

| H-4 | 1.525 | m | |

| H-5ax | 1.088 | m | |

| H-5eq | 1.836 | m | |

| H-6ax | 1.269 | m | |

| H-6eq | 1.693 | m | |

| H-7 | 1.693 | m | |

| CH₃-8 | 0.921 | d | 6.5 |

| CH₃-9 | 0.873 | d | 7.0 |

| CH₃-10 | 0.958 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data of Neomenthol and Neoisomenthol [1][2]

| Carbon Atom | (+)-Neomenthol in CDCl₃ (δ) ppm[2] | Neoisomenthol (Calculated) (δ) ppm[1] |

| C-1 (CHOH) | 67.57 | 65.7 |

| C-2 (CH) | 47.88 | 51.1 |

| C-3 (CH₂) | 24.09 | 36.0 |

| C-4 (CH) | 34.99 | 31.9 |

| C-5 (CH₂) | 29.05 | 34.9 |

| C-6 (CH₂) | 42.50 | 44.8 |

| C-7 (CH-isopropyl) | 25.72 | 25.8 |

| C-8 (CH₃-isopropyl) | 20.64 | 21.3 |

| C-9 (CH₃-isopropyl) | 21.10 | 22.3 |

| C-10 (CH₃) | 22.28 | 22.7 |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955, 2925, 2870 | Strong | C-H stretch (alkane) |

| ~1455 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (CH₃) |

| ~1045 | Strong | C-O stretch (secondary alcohol) |

Table 4: Mass Spectrometry (GC-MS) Data of Neoisomenthol [3][4]

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | <5 | [M]⁺ (Molecular Ion) |

| 141 | ~10 | [M-CH₃]⁺ |

| 138 | ~5 | [M-H₂O]⁺ |

| 123 | ~20 | [M-H₂O-CH₃]⁺ |

| 95 | ~60 | [C₇H₁₁]⁺ |

| 81 | ~70 | [C₆H₉]⁺ |

| 71 | 100 | [C₅H₁₁]⁺ (Base Peak) |

| 55 | ~50 | [C₄H₇]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and sample requirements of a given laboratory.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

-

Spectral Width: -10 to 220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C-O).

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

-

GC-MS Parameters (Example):

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Conformational Analysis of (-)-Neoisomenthol and its Diastereomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of (-)-neoisomenthol and its three diastereomers: (-)-menthol, (+)-isomenthol, and (+)-neomenthol. A thorough understanding of the three-dimensional structure and conformational equilibria of these substituted cyclohexanes is critical in fields ranging from natural product chemistry to drug design, where stereochemistry dictates molecular interactions and biological activity. This document details the structural analysis of these isomers through the integration of experimental NMR spectroscopy and computational DFT modeling, presenting key quantitative data, experimental methodologies, and the logical frameworks underpinning conformational assignments.

Introduction to Menthol (B31143) Isomers

The monoterpene alcohol 2-isopropyl-5-methylcyclohexanol, commonly known as menthol, possesses three stereocenters, giving rise to four pairs of enantiomers (eight stereoisomers in total).[1] The four diastereomers—menthol, isomenthol, neomenthol, and neoisomenthol (B150136)—exhibit distinct physical properties and biological activities, largely governed by the spatial arrangement of their hydroxyl, methyl, and isopropyl substituents on the cyclohexane (B81311) ring.[1] Their stable conformations are predominantly chair-like, and the relative orientation (axial or equatorial) of the three substituents dictates the overall steric energy and conformational preference of each isomer.

Principles of Cyclohexane Conformation

The stability of a substituted cyclohexane in its chair conformation is primarily determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the two axial hydrogens (or other groups) located on the same face of the ring, three carbons away.[2][3] To quantify this strain, the concept of "A-values" is employed. An A-value represents the Gibbs free energy difference (ΔG°) between a conformation where a substituent is in the axial position versus the equatorial position.[4] Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain.

Table 1: Steric Strain A-Values for Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.70 |

| Hydroxyl (-OH) | 0.87 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

| Data sourced from references[5][6]. Note: A-values can vary slightly depending on the experimental conditions and solvent. |

Conformational Analysis of Diastereomers

The preferred conformation for each diastereomer is the one that minimizes the sum of steric energies from 1,3-diaxial interactions. The analysis involves drawing the two possible chair conformations for each isomer, identifying the axial substituents in each, and summing their A-values to estimate the total steric strain.

(-)-Menthol: The Most Stable Isomer

(-)-Menthol is the most stable of the diastereomers because it can adopt a chair conformation where all three substituents—methyl, hydroxyl, and isopropyl—occupy equatorial positions.[7] This arrangement completely avoids unfavorable 1,3-diaxial interactions, resulting in a highly stable conformer. The alternative chair flip would place all three bulky groups in axial positions, a conformation of prohibitively high energy.

(+)-Isomenthol

For isomenthol, one chair conformer places the hydroxyl group in an axial position while the methyl and isopropyl groups are equatorial. The flipped conformer has an equatorial hydroxyl group but axial methyl and isopropyl groups. The conformer with only the axial hydroxyl group is significantly more stable.

(+)-Neomenthol

In the case of neomenthol, the most stable conformation positions the bulky isopropyl and methyl groups equatorially, forcing the smaller hydroxyl group into an axial position.[7][8] The alternative conformation, with an equatorial hydroxyl group, would require both the methyl and isopropyl groups to be axial, resulting in substantial steric strain.

This compound

This compound presents the most complex equilibrium. In one chair form, the isopropyl group is equatorial, while the methyl and hydroxyl groups are axial. In the flipped conformation, the isopropyl group is axial, while the methyl and hydroxyl groups are equatorial. The similar steric strain in both conformations leads to a dynamic equilibrium. Experimental evidence from NMR spectroscopy, specifically a measured ³J(H3,H2) coupling constant of 6.3 Hz, suggests that both chair conformations exist in a nearly equally populated equilibrium in solution. This highlights a scenario where computational energy differences may be small and experimental data is crucial for an accurate description.

Quantitative Conformational Data

The following tables summarize the estimated energy differences between the two chair conformers for each diastereomer and the key NMR coupling constants that provide experimental evidence for these conformational preferences.

Table 2: Estimated Conformational Free Energy Differences (ΔG°)

| Diastereomer | More Stable Conformer (Substituent Positions) | Less Stable Conformer (Substituent Positions) | Estimated ΔG° (kcal/mol) | Predicted Population of More Stable Conformer (%) |

| (-)-Menthol | Me (eq), OH (eq), iPr (eq) | Me (ax), OH (ax), iPr (ax) | ~4.72 | >99.9% |

| (+)-Isomenthol | Me (eq), OH (ax), iPr (eq) | Me (ax), OH (eq), iPr (ax) | ~3.02 | ~99.4% |

| (+)-Neomenthol | Me (eq), OH (ax), iPr (eq) | Me (ax), OH (eq), iPr (ax) | ~3.02 | ~99.4% |

| This compound | Me (ax), OH (ax), iPr (eq) | Me (eq), OH (eq), iPr (ax) | ~-0.42 | ~45% (eq-iPr) vs 55% (ax-iPr) |

| Note: ΔG° values are estimated based on the summation of A-values from Table 1 for all 1,3-diaxial interactions. A negative value for neoisomenthol indicates a slight preference for the conformer with the axial isopropyl group based solely on A-values, though experimental data suggests a near 50:50 mixture. |

Table 3: Key Experimental ³JHH NMR Coupling Constants

| Diastereomer | Coupling Constant | Value (Hz) | Interpretation |

| This compound | ³J(H3,H2) | 6.3 | Indicates an average of axial-axial and equatorial-equatorial couplings, supporting a nearly 50:50 equilibrium of the two chair conformers. |

| (+)-Neomenthol | ³J(H4,H8) | 9.1 | A large coupling constant indicative of a dominant rotamer for the isopropyl group.[4] |

| (+)-Isomenthol | ³J(H4,H8) | 4.2 | Suggests conformational averaging of the isopropyl group rotamers.[4] |

| (-)-Menthol | ³J(H4,H8) | 2.5 | Indicates a dominant rotamer for the isopropyl group.[4] |

Experimental and Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the dominant conformation and conformational equilibria of the menthol isomers in solution.

-

Methodology:

-

Sample Preparation: Samples of each diastereomer are prepared at a concentration of approximately 50 mM in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz). This includes:

-

1D ¹H NMR for chemical shift and coupling constant determination.

-

2D COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis: The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons via the Karplus equation. Large couplings (~8-12 Hz) typically indicate an axial-axial relationship (dihedral angle ~180°), while small couplings (~1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships. For molecules in rapid equilibrium, the measured coupling constant is a population-weighted average of the values for the individual conformers.

-

Computational Modeling (Density Functional Theory)

-

Objective: To calculate the geometries, relative energies, and NMR chemical shifts of the possible conformers of each diastereomer.

-

Methodology:

-

Conformer Generation: Initial 3D structures for all possible chair conformers and significant rotamers of the isopropyl group are generated.

-

Geometry Optimization and Energy Calculation: Quantum mechanical calculations are performed using Density Functional Theory (DFT). A common and effective level of theory for this analysis is the B3LYP functional with the 6-31G(d,p) basis set. This process optimizes the geometry of each conformer to find its lowest energy state.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to derive thermodynamic data, including the Gibbs free energy (G).

-

Data Analysis: The relative Gibbs free energies (ΔG°) of the conformers are compared to predict their relative populations at a given temperature (e.g., 298 K). Calculated NMR chemical shifts (using methods like GIAO) can be correlated with experimental spectra to aid in peak assignment and confirm structural models.

-

Visualization of Workflows and Relationships

To clarify the process and logic of conformational analysis, the following diagrams are provided.

Caption: General workflow for the conformational analysis of menthol isomers.

Caption: Logical relationship of steric strain in determining conformer stability.

Conclusion